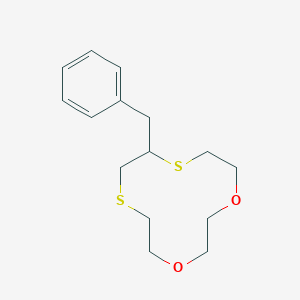
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is a heterocyclic compound that belongs to the family of oxathiacrown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane can be synthesized by the interaction of (2,3-dibromo-1-propyl)benzene with 1,8-dimercapto-3,6-dioxaoctane . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products.
Substitution: Various substituted benzyl derivatives can be formed depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential to bind and transport metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and separation of metal ions from aqueous solutions.
Wirkmechanismus
The mechanism by which 8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the compound act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and solubility of the metal ions, making them easier to extract or transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Benzyl-1,4,7-trioxa-10,13-dithiacyclopentadecane: Another oxathiacrown ether with similar complexation properties.
1,4-Dioxa-7,10-dithiacyclododecane: Lacks the benzyl group but shares the same core structure.
Uniqueness
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is unique due to the presence of the benzyl group, which can enhance its complexation properties and provide additional sites for chemical modification. This makes it more versatile in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
929009-64-3 |
|---|---|
Molekularformel |
C15H22O2S2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
8-benzyl-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C15H22O2S2/c1-2-4-14(5-3-1)12-15-13-18-10-8-16-6-7-17-9-11-19-15/h1-5,15H,6-13H2 |
InChI-Schlüssel |
OSFBQSFFILOMBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCSC(CSCCO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)
![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)

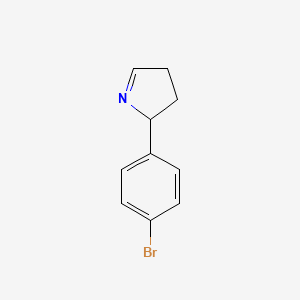
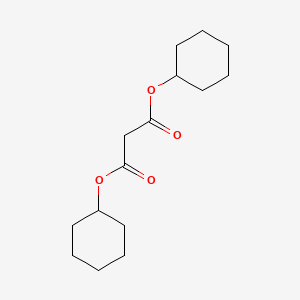
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
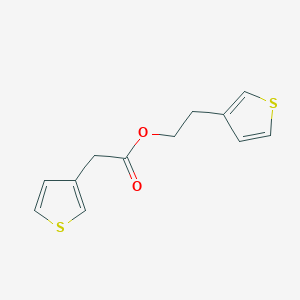
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
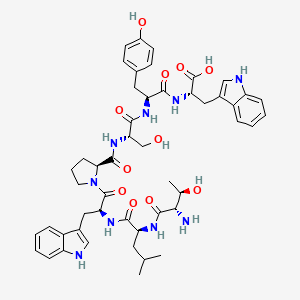

![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


